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Compound of Interest

Compound Name: Lauryl Laurate

Cat. No.: B087604 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for lauryl laurate
(dodecyl dodecanoate), a widely used ester in the pharmaceutical, cosmetic, and research

sectors. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) is presented, along with generalized experimental

protocols for data acquisition. This document is intended for researchers, scientists, and

professionals in drug development who require a thorough understanding of the analytical

characterization of this compound.

Chemical Structure
Lauryl laurate is the ester formed from the condensation of lauric acid and lauryl alcohol. Its

chemical structure is shown below:

Chemical Formula: C₂₄H₄₈O₂ Molecular Weight: 368.64 g/mol CAS Number: 13945-76-1[1]

Spectroscopic Data
The following sections summarize the key spectroscopic data for lauryl laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Based on established data for long-chain fatty acid esters, the expected chemical

shifts for the ¹H and ¹³C nuclei of lauryl laurate are presented below.[2][3][4][5]
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Table 1: Predicted ¹H NMR Spectroscopic Data for Lauryl Laurate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.05 Triplet 2H -O-CH₂-CH₂-

~ 2.28 Triplet 2H -CH₂-COO-

~ 1.62 Multiplet 4H
-O-CH₂-CH₂- and -

CH₂-CH₂-COO-

~ 1.26 Multiplet 36H -(CH₂)₉- and -(CH₂)₈-

~ 0.88 Triplet 6H CH₃-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Lauryl Laurate (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 173.9 C=O

~ 64.4 -O-CH₂-

~ 34.4 -CH₂-COO-

~ 31.9 -CH₂-CH₂-CH₃ (from both chains)

~ 29.6 - 29.1 -(CH₂)n- (multiple overlapping signals)

~ 28.6 -O-CH₂-CH₂-

~ 25.9 -CH₂-CH₂-COO-

~ 25.1 -O-CH₂-CH₂-CH₂-

~ 22.7 -CH₂-CH₃ (from both chains)

~ 14.1 CH₃-

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. As a long-chain

ester, lauryl laurate exhibits characteristic absorption bands.[6][7]

Table 3: Key IR Absorption Bands for Lauryl Laurate

Wavenumber (cm⁻¹) Intensity Assignment

~ 2916 Strong
C-H asymmetric stretching

(CH₂)

~ 2848 Strong
C-H symmetric stretching

(CH₂)

~ 1740 Strong C=O ester stretching

~ 1472, 1462 Medium C-H bending (scissoring) (CH₂)

~ 1170 Strong C-O stretching (ester)

~ 720 Medium C-H rocking (-(CH₂)n-, n ≥ 4)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling determination of the molecular weight and structural features. The electron

ionization (EI) mass spectrum of lauryl laurate shows characteristic fragmentation patterns.[8]

[9]

Table 4: Major Fragments in the Mass Spectrum of Lauryl Laurate (GC-MS, EI)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

201 ~100
[CH₃(CH₂)₁₀CO]⁺ (Lauryl

acylium ion)

43 ~79 [C₃H₇]⁺

57 ~70 [C₄H₉]⁺

55 ~47 [C₄H₇]⁺

41 ~44 [C₃H₅]⁺

168 -
[CH₃(CH₂)₁₀]⁺ (Dodecyl

fragment)

Experimental Protocols
The following sections outline generalized experimental methodologies for obtaining the

spectroscopic data presented above.
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Figure 1: Generalized workflow for NMR analysis.

A sample of lauryl laurate (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated

solvent such as chloroform-d (CDCl₃) and transferred to an NMR tube.[3] The spectrum is

acquired on an NMR spectrometer (e.g., 400 MHz) after tuning the probe and shimming the

magnetic field to optimize resolution.[2] For quantitative ¹H NMR, a sufficient relaxation delay

(e.g., 5 times the longest T₁) should be used.[3] The resulting Free Induction Decay (FID) is

processed by Fourier transformation, followed by phasing and baseline correction to yield the

final spectrum for analysis.[4]

IR Spectroscopy

Sample Preparation

Data Acquisition

Data Processing

Lauryl Laurate Sample

ATR Crystal
Direct Application

KBr Pellet Press

Mix and Press
FTIR Spectrometer Background Scan Sample Scan Interferogram Fourier Transform,

Baseline Correction Peak Identification

Click to download full resolution via product page

Figure 2: Generalized workflow for FTIR analysis.

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid lauryl laurate
sample is placed directly onto the ATR crystal.[10] Alternatively, a KBr pellet can be prepared

by mixing the sample with dry KBr powder and pressing it into a thin, transparent disk.[10] A

background spectrum of the empty accessory is first collected. The sample is then scanned,

typically over a range of 4000-400 cm⁻¹, and the resulting interferogram is Fourier-transformed

to produce the infrared spectrum.[10]

Mass Spectrometry
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Figure 3: Generalized workflow for GC-MS analysis.

A dilute solution of lauryl laurate in a volatile organic solvent like hexane is prepared and

injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).[11] The GC

separates the analyte from any impurities before it enters the MS. In the MS, the sample is

ionized, typically by electron ionization (EI) at 70 eV.[8] The resulting charged fragments are

separated by their mass-to-charge ratio, and a mass spectrum is generated. The data can be

viewed as a total ion chromatogram (TIC) and the mass spectrum for the peak of interest can

be analyzed to identify the fragmentation pattern.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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